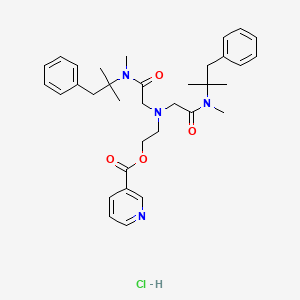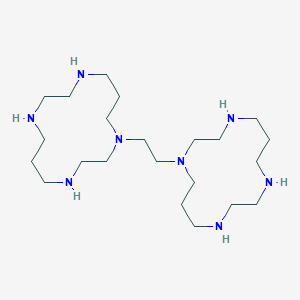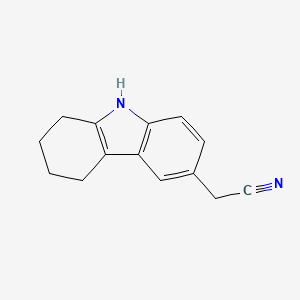
2-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of NSC 175271 involves synthetic routes that typically include the esterification of hydroxycinnamic acid derivatives. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
NSC 175271 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used to reduce NSC 175271.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
NSC 175271 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving hydroxycinnamic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: NSC 175271 is used in the development of new materials and products due to its unique chemical properties
Mechanism of Action
The mechanism of action of NSC 175271 involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating oxidative stress pathways and inhibiting certain enzymes involved in inflammatory processes. The molecular targets include various proteins and enzymes that play a role in these pathways .
Comparison with Similar Compounds
NSC 175271 can be compared with other hydroxycinnamic acid derivatives, such as ferulic acid and caffeic acid. These compounds share similar chemical structures but differ in their specific functional groups and biological activities. NSC 175271 is unique due to its specific esterification pattern, which may contribute to its distinct biological properties .
Similar compounds include:
- Ferulic acid
- Caffeic acid
- Sinapic acid
Properties
CAS No. |
57411-92-4 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)acetonitrile |
InChI |
InChI=1S/C14H14N2/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h5-6,9,16H,1-4,7H2 |
InChI Key |
VGDFUNMBYWCUCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


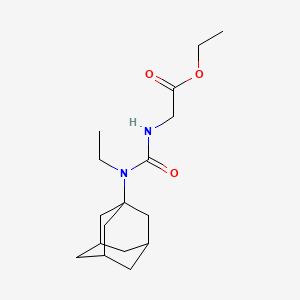
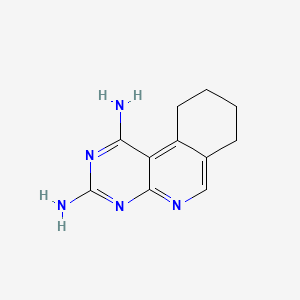
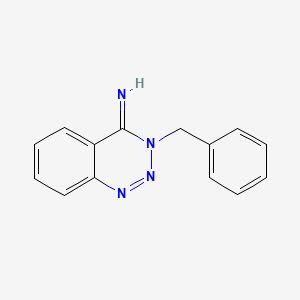

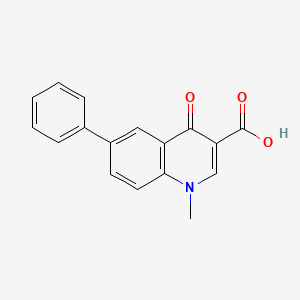
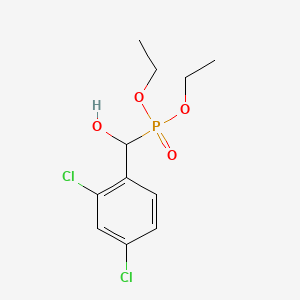
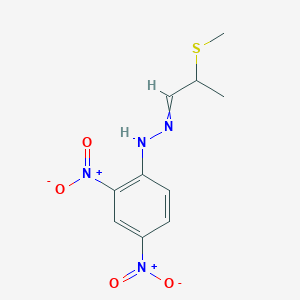
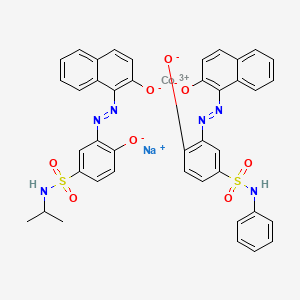
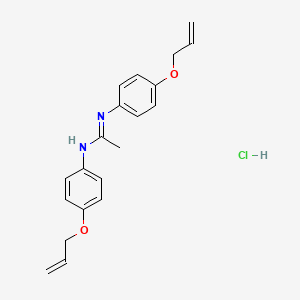
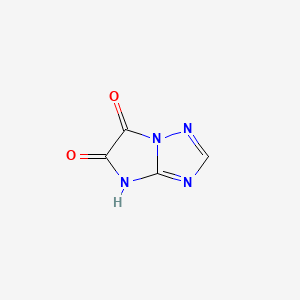
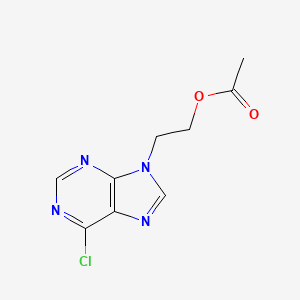
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)
